molecular formula C18H15N3O4S B2400273 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 290839-72-4

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2400273
CAS No.: 290839-72-4
M. Wt: 369.4
InChI Key: DXHADNDBFOJQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic small molecule with a molecular formula of C18H15N3O4S and a molecular weight of 369.40 g/mol . This benzamide derivative features a 4-methoxybenzyl-substituted thiazole ring linked to a 3-nitrobenzamide group, a structure common in medicinal chemistry research. Compounds with thiazole and nitro-aromatic motifs are frequently investigated for their potential biological activities, which can include antimicrobial and anticancer properties, as seen in structurally similar molecules . The specific mechanism of action for this compound is an area of active research, but analogous compounds are known to function through pathways such as enzyme inhibition, where the molecule may bind to active sites, or via redox cycling facilitated by the nitro group . Researchers value this compound for exploring structure-activity relationships (SAR) to develop novel therapeutic agents. It is supplied with a purity of 98% or higher . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-25-15-7-5-12(6-8-15)9-16-11-19-18(26-16)20-17(22)13-3-2-4-14(10-13)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHADNDBFOJQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The thiazole scaffold is synthesized using the Hantzsch method, which involves condensation of α-haloketones with thiourea derivatives.

Procedure :

  • Reactant Preparation :
    • 2-Bromo-1-(4-methoxyphenyl)ethanone (10 mmol) and thiourea (12 mmol) are dissolved in ethanol (50 mL).
    • The mixture is refluxed for 4–6 hours under nitrogen.
  • Isolation :
    • The product, 2-amino-5-(4-methoxybenzyl)-1,3-thiazole , precipitates upon cooling and is filtered (Yield: 68–72%).

Characterization :

  • 1H-NMR (DMSO-d6) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 4.20 (s, 2H, CH2), 3.83 (s, 3H, OCH3), 2.20 (s, 1H, NH2).

Acylation with 3-Nitrobenzoyl Chloride

The aminothiazole intermediate undergoes acylation to introduce the 3-nitrobenzamide group.

Procedure :

  • Reaction Setup :
    • 2-Amino-5-(4-methoxybenzyl)-1,3-thiazole (5 mmol) and 3-nitrobenzoyl chloride (6 mmol) are dissolved in dichloromethane (30 mL).
    • N,N-Dicyclohexylcarbodiimide (DCC, 6 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol) are added under stirring.
  • Workup :
    • The mixture is stirred at room temperature for 12 hours, filtered to remove dicyclohexylurea, and concentrated.
    • The crude product is recrystallized from ethanol to yield the target compound (Yield: 45–52%).

Optimization Notes :

  • Solvent Choice : Dichloromethane or DMF improves solubility of aromatic intermediates.
  • Catalyst : DMAP enhances acylation efficiency by activating the carbonyl group.

Characterization :

  • Melting Point : 131–133°C.
  • 1H-NMR (CDCl3) : δ 8.39 (d, J = 8.8 Hz, 2H, C6H4NO2), 8.16 (d, J = 8.8 Hz, 2H, C6H4NO2), 7.35 (d, J = 8.8 Hz, 2H, C6H4OCH3), 7.08 (d, J = 8.8 Hz, 2H, C6H4OCH3), 4.85 (dd, J = 13.2 Hz, 1H, CH2NO2), 3.81 (s, 3H, OCH3).

Alternative Synthetic Pathways

Direct Coupling via Mixed Anhydride Method

For scale-up production, mixed anhydrides derived from 3-nitrobenzoic acid and ethyl chloroformate are used.

Procedure :

  • Anhydride Formation :
    • 3-Nitrobenzoic acid (10 mmol) and ethyl chloroformate (12 mmol) react in THF at 0°C for 1 hour.
  • Coupling :
    • The anhydride is added to a solution of 2-amino-5-(4-methoxybenzyl)-1,3-thiazole in THF.
    • Stirred for 6 hours to afford the product (Yield: 50–55%).

Solid-Phase Synthesis for High-Throughput Applications

A resin-bound approach enables rapid purification:

  • Resin Functionalization :
    • Wang resin is pre-loaded with 3-nitrobenzoic acid using DCC.
  • Coupling :
    • The aminothiazole is added in DMF with HOBt (1-hydroxybenzotriazole), yielding the compound after cleavage (Yield: 60%).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Purification
DCC/DMAP Acylation 45–52 12 hours Recrystallization
Mixed Anhydride 50–55 6 hours Column Chromatography
Solid-Phase 60 24 hours Filtration

Key Observations :

  • DCC/DMAP offers moderate yields but requires simple workup.
  • Solid-phase synthesis improves purity but involves specialized equipment.

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

  • Conditions :
    • Reactants are pumped through a heated reactor (60°C) with a residence time of 15 minutes.
    • Achieves 65% yield with >98% purity.

Green Chemistry Approaches

  • Solvent Replacement : Ethyl acetate or cyclopentyl methyl ether replaces dichloromethane to reduce toxicity.
  • Catalyst Recycling : DMAP is recovered via aqueous extraction, reducing waste.

Challenges and Mitigation Strategies

  • Nitro Group Reduction :
    • The 3-nitro group may undergo unintended reduction during reaction. Use of mild bases (e.g., NaHCO3) and inert atmospheres prevents this.
  • Byproduct Formation :
    • Dicyclohexylurea (DCU) from DCC is removed via filtration or aqueous washes.

Analytical Validation

Spectroscopic Confirmation

  • FT-IR (KBr) : 1676 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO2 asymmetric stretch), 1250 cm⁻¹ (C-O-C).
  • LC-MS (ESI+) : m/z 369.4 [M+H]+.

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Cyclization: Thiourea, potassium carbonate (K2CO3)

Major Products Formed:

    Reduction: Formation of N-[5-(4-aminobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

    Substitution: Formation of various substituted thiazole derivatives

Scientific Research Applications

Chemistry

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research has indicated potential antimicrobial and antifungal properties. The compound has been tested against various pathogens, demonstrating significant activity.

Table 1: Antimicrobial Activity Data

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
This compound810Escherichia coli
This compound89Staphylococcus aureus
This compound88Bacillus subtilis
This compound87Staphylococcus epidermidis

Medicine

The compound is being explored for its anticancer potential due to its ability to inhibit pathways involved in cancer cell proliferation. It has shown efficacy in various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the effect of this compound on human breast adenocarcinoma cells (MCF7). The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Industrial Applications

In addition to its research applications, this compound is utilized in developing new materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows it to be integrated into various industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The 4-methoxybenzyl group in the target compound distinguishes it from analogs with alternative aromatic substituents:

  • N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () : Replaces the methoxy group with a methyl group, reducing polarity and electron-donating capacity. The nitro group is at position 2 instead of 3, altering electronic distribution .
  • N-[5-(3,4-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide () : Substitutes 3,4-dichloro groups, introducing strong electron-withdrawing effects and increased lipophilicity compared to methoxy .

Impact : Methoxy groups enhance solubility via hydrogen bonding, while chloro or alkyl groups may improve lipid bilayer penetration.

Nitro Group Position and Bioactivity

  • N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl) urea (TMU, ) : Positions the nitro group on the thiazole ring (C5) rather than the benzamide. TMU acts as a GSK-3 inhibitor, suggesting that nitro placement significantly affects target specificity .
  • N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (hypothetical isomer) : A positional isomer of the target compound with the nitro group at C2. Such isomers often exhibit divergent biological activities due to altered steric and electronic interactions.

Impact : The 3-nitro position on the benzamide may enhance π-π stacking with aromatic residues in enzyme active sites.

Hybrid Thiazole-Triazole Derivatives

  • Compound 9g (): Incorporates a triazole-sulfanyl bridge between the thiazole and benzamide.
  • N-[3-({...}-4-yl]-3-nitrobenzamide derivatives () : Feature hydrazone and triazole moieties, demonstrating potent antimicrobial activity (MIC: 0.39–0.78 µM). The absence of these groups in the target compound suggests divergent biological roles .

Physicochemical and Spectroscopic Properties

Key data from analogous compounds ():

Property Target Compound* N-[5-(3,4-Cl2-Benzyl)-thiazol-2-yl]-3-nitrobenzamide TMU
Molecular Formula C18H15N3O4S C17H11Cl2N3O3S C12H12N4O4S
Molecular Weight 377.39 g/mol 408.26 g/mol 324.32 g/mol
Melting Point Not reported Not reported Not reported
IR (C=O stretch) ~1600–1670 cm⁻¹† ~1605 cm⁻¹ (amide) ~1606 cm⁻¹ (urea)
^1H-NMR (aromatic protons) ~7.3–8.3 ppm† 7.47–7.72 ppm (multiplet) 7.36–7.72 ppm (multiplet)

*Inferred from analogs. †Predicted based on structural similarity.

Biological Activity

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Compound Overview

This compound is characterized by its unique molecular structure, which includes a thiazole ring and a nitrobenzamide group. The thiazole ring contributes to the compound's biological activity, while the nitro group is known for its role in various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing them from catalyzing reactions essential for cellular function.
  • Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
  • DNA Interaction : Nitro compounds often produce toxic intermediates that bind covalently to DNA, resulting in nuclear damage and cell death .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Nitro-containing compounds are known for their effectiveness against various microorganisms. They typically act by producing reactive species that damage bacterial DNA and cellular structures .

Antitumor Activity

Some studies suggest potential antitumor activity for this compound. Similar nitrobenzamide derivatives have shown efficacy against tumor cells through mechanisms that involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of various nitro derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

Another study investigated the effects of related nitrobenzamide compounds on cancer cell lines. The results demonstrated that these compounds could induce apoptosis in tumor cells and inhibit cell proliferation. The mechanism was linked to the activation of apoptotic pathways through DNA damage response .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AntitumorEnzyme inhibition, DNA interaction
4-Iodo-3-nitrobenzamideAntitumorPARP inhibition
Nitroimidazole DerivativesAntimicrobialReactive species formation leading to DNA damage

Q & A

Q. What synthetic methodologies are established for N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of 5-(4-methoxybenzyl)-1,3-thiazol-2-amine with 3-nitrobenzoyl chloride in pyridine or dimethylformamide under inert conditions .
  • Step 2 : Purification via column chromatography or recrystallization (e.g., methanol/water mixtures) to achieve >95% purity. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane) .
  • Key reagents : Pyridine (base), 3-nitrobenzoyl chloride (acylating agent). Yield optimization requires controlled temperatures (0–25°C) and stoichiometric precision .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Standard protocols include:

  • NMR spectroscopy (¹H/¹³C, 400 MHz) to confirm substituent positions and amide bond formation .
  • FT-IR (KBr pellet) for identifying nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .
  • Mass spectrometry (ESI/Q-TOF) to verify molecular weight (e.g., [M+H]⁺ at m/z 382.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Strategies include:

  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions .
  • Advanced purification : Preparative HPLC for isolating isomers or minor byproducts .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Anticancer assays : Cell viability tests (MTT assay) on human cancer lines (e.g., MCF-7, HeLa) at 1–100 µM doses .
  • Antimicrobial screening : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Kinase assays (e.g., GSK-3β) to assess ATP-competitive binding, with IC₅₀ calculations via dose-response curves .

Q. How do structural modifications influence bioactivity in analogs?

  • Substituent effects : Replacing the nitro group with a pyrrolidine (as in ) reduces antimicrobial activity but enhances solubility .
  • Methoxy positioning : 4-Methoxybenzyl groups (vs. 3-chloro analogs) improve membrane permeability due to lipophilicity .
  • Thiazole vs. triazole rings : Thiazole derivatives (like the target compound) show stronger enzyme inhibition than triazole analogs .

Methodological and Contradiction Analysis

Q. How can researchers resolve discrepancies in reported bioactivity data across analogs?

  • Control experiments : Validate assay conditions (e.g., pH, serum content) to rule out false positives .
  • Structural validation : Confirm compound identity via X-ray crystallography (as in ) to exclude isomer interference .
  • Dose-response curves : Use non-linear regression to compare IC₅₀ values across studies .

Q. What computational tools aid in studying its mechanism of action?

  • Molecular docking : Predict binding to GSK-3β (PDB: 1I09) or hypoxia-related targets (e.g., HIF-1α) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR models : Correlate nitro group electronegativity with antimicrobial potency .

Q. How is stability under physiological conditions evaluated?

  • HPLC stability assays : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation products .
  • Solubility profiling : Use shake-flask method in buffers (pH 1–10) to identify optimal formulation conditions .

Structural and Mechanistic Insights

Q. What crystallographic data reveal about its intermolecular interactions?

  • Hydrogen bonding : Amide N–H forms dimers with thiazole nitrogen (2.89 Å), stabilizing crystal packing .
  • π-π stacking : Nitrobenzene and methoxyphenyl groups align face-to-face (3.5 Å spacing), enhancing solid-state stability .

Q. What mechanistic hypotheses explain its enzyme inhibition?

  • ATP-competitive binding : The nitro group mimics phosphate moieties, blocking kinase active sites (observed in GSK-3β inhibitors) .
  • Redox activity : Nitro reduction in hypoxic environments generates reactive intermediates that damage DNA (similar to EF5 compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.